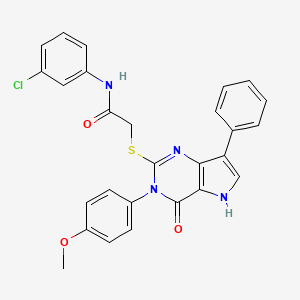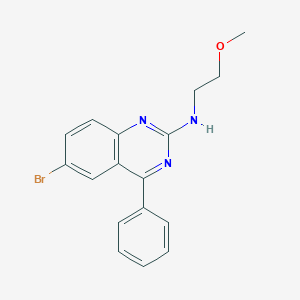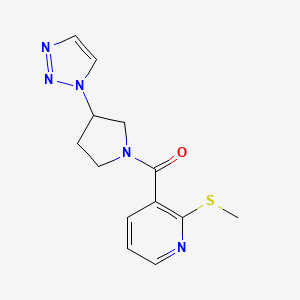![molecular formula C12H16ClN B2496334 (1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride CAS No. 2413848-39-0](/img/structure/B2496334.png)
(1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane; hydrochloride” is a chemical compound of significant interest due to its unique structural characteristics. This compound exemplifies the broader category of azabicyclo compounds, which are known for their rigid frameworks and potential utility in various chemical and medicinal applications, excluding the context of drug use, dosage, or side effects.
Synthesis Analysis
The synthesis of azabicyclo compounds, including those with structures similar to "(1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane; hydrochloride,” has been reported through various methodologies. Techniques involve conjugate addition reactions, Eschenmoser coupling, and intramolecular cyclization to form the aziridine ring, showcasing the complexity and diversity in synthetic approaches to obtain these compounds with high specificity and yield (Hodgkinson et al., 1998).
Molecular Structure Analysis
The molecular structure of azabicyclo compounds is characterized by a rigid bicyclic framework that imposes conformational constraints on the molecule. This structural rigidity is crucial for the compound's reactivity and interaction with other molecules. X-ray crystallography and NMR spectroscopy are often employed to elucidate these complex structures, providing insights into the spatial arrangement of atoms and the stereochemistry of the molecule (Fraser & Swingle, 1970).
Applications De Recherche Scientifique
Pharmacological Properties
Aromatase Inhibitor Activity : Some derivatives of 1-phenyl-3-azabicyclo[3.1.1]-heptane-2,4-diones, which are structurally similar to (1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride, have been found to be effective as aromatase inhibitors. These compounds are potential treatments for hormone-dependent diseases, particularly mammary carcinoma (Bidoit & Objois, 2008).
Synthesis and Aromatase Inhibitory Activity : The synthesis of novel 1-(4-aminophenyl)-3-azabicyclo[3.1.1]heptane-2,4-diones and their testing for human placental aromatase inhibition shows potential for endocrine therapy in hormone-dependent tumors (Staněk et al., 1991).
Analgesic Agents
- Nonnarcotic Analgesic Agents : A series of 1-aryl-3-azabicyclo[3.1.0]hexanes, closely related to (1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane, demonstrated significant analgesic potency, indicating their potential as nonnarcotic analgesic agents (Epstein et al., 1981).
Antibacterial and Antifungal Activities
- Antibacterial and Antifungal Activities : Schiff base derivatives of 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, structurally similar to (1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane, have shown significant antibacterial and antifungal activities, indicating their potential in combating various microbial infections (Al-Masoudi et al., 2015).
Drug Synthesis and Chemistry
Synthesis of Derivatives : The first synthesis of 6-phenyl-2,6-diazabicyclo[3.2.0]heptane derivatives, which are structurally related to (1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane, has been reported, allowing access to a variety of substituted fused azetidines (Napolitano et al., 2009).
Synthesis of Bicyclic Amino Acid Derivatives : Derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates have been synthesized, showcasing the application in the synthesis of complex amino acid derivatives (Waldmann & Braun, 1991).
Propriétés
IUPAC Name |
(1S,6R)-6-phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-2-4-10(5-3-1)12-6-7-13-9-11(12)8-12;/h1-5,11,13H,6-9H2;1H/t11-,12-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKODSMSAOMGRBD-MNMPKAIFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1(C2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]2[C@]1(C2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(tert-Butoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2496251.png)

![N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-tert-butylbenzamide](/img/structure/B2496254.png)
![3,5-Difluoro-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2496255.png)
![4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2496256.png)

![2-chloro-N-[(ethylcarbamoyl)methyl]acetamide](/img/structure/B2496261.png)
![3-cyclopentyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2496265.png)

![N-[[4-(1-Aminoethyl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide;hydrochloride](/img/structure/B2496268.png)



![1-({1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}methyl)-1H-1,3-benzodiazole](/img/structure/B2496274.png)